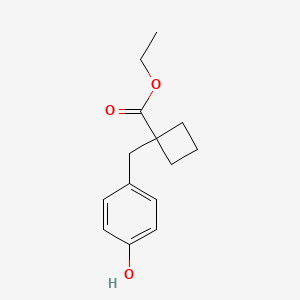
Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate is a synthetic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol. This compound has potential biological activities and is of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate involves several steps. One common method includes the reaction of ethyl cyclobutanecarboxylate with 4-hydroxybenzyl bromide under basic conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Applications De Recherche Scientifique
Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential biological activities and is studied for its effects on various biological systems.
Medicine: It is investigated for its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the cyclobutane ring can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate can be compared with similar compounds such as:
Ethyl cyclobutanecarboxylate: This compound lacks the benzyl and hydroxyl groups, making it less reactive in certain chemical reactions.
Cyclobutanecarboxylic acid: This compound has a carboxylic acid group instead of an ester group, affecting its solubility and reactivity.
Cyclobutane-1,1-dicarboxylic acid: This compound has two carboxylic acid groups, making it more acidic and reactive in certain conditions.
This compound is unique due to its combination of a cyclobutane ring, a benzyl group, and a hydroxyl group, which confer specific chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 1-[(4-hydroxyphenyl)methyl]cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-17-13(16)14(8-3-9-14)10-11-4-6-12(15)7-5-11/h4-7,15H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFKHJCIBDJXND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)CC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














